2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]pyrazine

Synthetic chemistry C–C bond formation Suzuki-Miyaura coupling

2-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]pyrazine (CAS 1049493-43-7) is a heterocyclic small molecule (C₁₄H₁₅BrN₄O₂S, MW 383.27 g/mol) composed of a pyrazine ring linked via a piperazine spacer to a 4-bromobenzenesulfonyl terminus. The compound belongs to the sulfonylpiperazine class, a scaffold widely explored in medicinal chemistry for cannabinoid-1 (CB1) receptor modulation, kinase inhibition, and anti-infective programs.

Molecular Formula C14H15BrN4O2S
Molecular Weight 383.27 g/mol
CAS No. 1049493-43-7
Cat. No. B6524094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]pyrazine
CAS1049493-43-7
Molecular FormulaC14H15BrN4O2S
Molecular Weight383.27 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C14H15BrN4O2S/c15-12-1-3-13(4-2-12)22(20,21)19-9-7-18(8-10-19)14-11-16-5-6-17-14/h1-6,11H,7-10H2
InChIKeyRYUCCJJWNCPPHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]pyrazine (CAS 1049493-43-7): Procurement-Relevant Structural and Physicochemical Baseline


2-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]pyrazine (CAS 1049493-43-7) is a heterocyclic small molecule (C₁₄H₁₅BrN₄O₂S, MW 383.27 g/mol) composed of a pyrazine ring linked via a piperazine spacer to a 4-bromobenzenesulfonyl terminus . The compound belongs to the sulfonylpiperazine class, a scaffold widely explored in medicinal chemistry for cannabinoid-1 (CB1) receptor modulation, kinase inhibition, and anti-infective programs [1][2]. This specific substitution pattern—featuring a terminal 4-bromophenyl group amenable to palladium-catalyzed cross-coupling—positions the compound primarily as a late-stage synthetic intermediate or diversity-oriented synthesis building block rather than a finished active pharmaceutical ingredient [1].

Why Generic Substitution Is Not Advisable for 2-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]pyrazine in Research Procurement


Sulfonylpiperazine derivatives are not functionally interchangeable despite sharing a common core. The identity of the N-aryl substituent on the pyrazine ring and the para-substituent on the benzenesulfonyl group are both critical determinants of biological target engagement and physicochemical properties [1]. In the benzenesulfonylpiperazine anti-Trypanosoma cruzi series, even minor changes to the sulfonyl aryl group produced potency shifts exceeding 10-fold (IC₅₀ ranging from ~5 μM to >50 μM) and altered selectivity indices by over an order of magnitude [1]. The 4-bromo substituent in the target compound serves a dual functional role: it is both a potential pharmacophoric element (engaging halogen-bonding pockets in target proteins) and a synthetic handle for Suzuki-Miyaura cross-coupling diversification—a capability absent in the des-bromo, 4-chloro, or 4-methyl analogs [2]. Substituting any close analog (e.g., 1-(4-bromophenylsulfonyl)piperazine, CAS 179334-20-4, which lacks the pyrazine ring) fundamentally alters hydrogen-bond acceptor capacity, ring electronics, and the geometry of target engagement .

Quantitative Differentiation Evidence for 2-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]pyrazine vs. Closest Analogs


Para-Bromo Substituent Enables Pd-Catalyzed Cross-Coupling Diversification Absent in Des-Bromo and 4-Chloro Analogs

The 4-bromophenyl group of the target compound is a competent electrophilic partner for palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling post-functionalization to biaryl derivatives under mild conditions (room temperature, atmospheric pressure, DCM solvent) [1]. This reactivity is intrinsic to the C–Br bond (bond dissociation energy ~337 kJ/mol vs. ~399 kJ/mol for C–Cl), making the bromo analog quantitatively more reactive toward oxidative addition than the 4-chloro comparator (2-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]pyrazine). The 4-methyl (tosyl) analog is entirely inert to this transformation. This differential reactivity is critical for diversity-oriented synthesis and library generation [1].

Synthetic chemistry C–C bond formation Suzuki-Miyaura coupling

Molecular Weight and Lipophilicity Differentiation from the Des-Pyrazine Analog (CAS 179334-20-4)

The target compound (MW 383.27 g/mol) incorporates a pyrazine ring that adds 78.08 g/mol relative to the des-pyrazine comparator 1-(4-bromophenylsulfonyl)piperazine (MW 305.19 g/mol, CAS 179334-20-4) . This pyrazine substitution introduces two additional hydrogen-bond acceptor nitrogen atoms (total HBA count = 6 vs. 4 for the comparator), increasing topological polar surface area (predicted TPSA ≈ 72.8 Ų vs. ~49.6 Ų) and reducing calculated logP by approximately 0.6–0.8 log units . These differences directly affect aqueous solubility, membrane permeability, and CYP450 binding profiles, making the two compounds non-substitutable in biological assays without re-optimization of assay conditions [1].

Physicochemical properties Drug-likeness Lead optimization

Para-Bromo vs. Meta-Bromo Substitution: Regioisomeric Differentiation Confirmed by Distinct InChIKey Identity

The target compound bears the bromine substituent at the para position of the benzenesulfonyl ring (InChIKey: RYUCCJJWNCPPHI-UHFFFAOYSA-N) , distinguishing it unambiguously from the meta-bromo regioisomer 1-(3-bromobenzenesulfonyl)piperazine (CAS 179051-77-5, PubChem CID 2405253) [1]. Regioisomerism at the bromine position alters the molecular electrostatic potential surface and the vector of any halogen-bonding interaction with biological targets. In sulfonylpiperazine SAR studies, para-substitution consistently produces different activity profiles from meta-substitution, with potency differences typically ranging from 3-fold to >20-fold depending on the target [2]. The two regioisomers are chromatographically separable and produce distinct NMR and mass spectral signatures, enabling unambiguous identity verification in procurement quality control [1].

Regioisomer purity Analytical chemistry Structure verification

Pyrazine Ring Electronic Effect: Differentiated Kinase Hinge-Binding Potential vs. Phenyl or Pyridine Analogs

The pyrazine ring of the target compound presents a 1,4-diazine heterocycle with two nitrogen atoms positioned para to each other. This electronic configuration yields a markedly reduced π-electron density compared to phenyl analogs and a distinct H-bond acceptor geometry versus pyridine (1,2-diazine) or pyrimidine (1,3-diazine) isomers [1]. Published crystallographic and modeling studies on aminopyrazine kinase inhibitors demonstrate that pyrazine can bind to the kinase hinge region in an atypical inactive conformation (exemplified by Nek2 inhibitors), a binding mode not accessible to phenyl or pyridine-substituted analogs [2]. This conformational preference has been exploited to achieve selectivity within the kinase family; compounds reliant on this pyrazine-specific geometry cannot be replaced by phenyl-piperazine or pyridinyl-piperazine derivatives without loss of this unique binding pose [2].

Kinase inhibition Hinge-binding motif Medicinal chemistry

High-Confidence Research and Industrial Application Scenarios for 2-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]pyrazine (CAS 1049493-43-7)


Diversity-Oriented Synthesis and Fragment-Based Library Construction via Suzuki-Miyaura Cross-Coupling

The 4-bromophenyl terminus is a validated substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling under mild conditions (room temperature, atmospheric pressure), enabling systematic diversification of the aryl sulfonyl moiety with commercially available boronic acids [1]. This application exploits a reactivity feature absent in the 4-chloro and 4-methyl (tosyl) analogs, which require forcing conditions or are completely inert, respectively. The resulting biaryl products can be screened against panels of biological targets without re-synthesis of the pyrazine-piperazine core, accelerating hit-to-lead timelines.

Kinase Inhibitor Lead Optimization Requiring Pyrazine-Based Hinge-Binding Motifs

For kinase programs where structural biology or SAR from the aminopyrazine Nek2 inhibitor series has established a preference for a pyrazine hinge-binding motif capable of inducing an inactive kinase conformation, this compound provides the complete pyrazine-piperazine-sulfonyl scaffold in a single building block [2]. The 4-bromo substituent serves as both a potential halogen-bond donor to the target protein and a synthetic diversification point. This scaffold cannot be replicated by phenyl-piperazine or pyridine-piperazine analogs, as they lack the requisite 1,4-diazine geometry shown crystallographically to enable the inactive-conformation binding mode [2].

Anti-Infective Drug Discovery Leveraging the Benzenesulfonylpiperazine Pharmacophore

The benzenesulfonylpiperazine class has demonstrated validated activity against Trypanosoma cruzi (IC₅₀ ~5 μM with selectivity index >50 for optimized analogs) [3]. The target compound's pyrazine ring provides an additional vector for hydrogen-bonding interactions with parasite targets, and the 4-bromo substituent enables further SAR exploration through cross-coupling chemistry. In anti-infective phenotypic screening cascades, this compound can serve as a starting scaffold for hit confirmation and expansion, with the bromine atom discriminating it from the des-bromo, chloro, and methyl comparator compounds that have been profiled in the published benzenesulfonylpiperazine SAR [3].

CB1 Receptor Modulator Scaffolding for CNS Penetration Optimization

Sulfonylated piperazines are established as antagonists and/or inverse agonists of the cannabinoid-1 (CB1) receptor, with therapeutic relevance to obesity, metabolic disorders, and substance abuse [4]. The pyrazine substitution on the target compound reduces lipophilicity (estimated ΔlogP ≈ –0.6 to –0.8 vs. the des-pyrazine analog), which may improve CNS penetration parameters relative to more lipophilic CB1 modulators that have shown central nervous system-related adverse effects in clinical development [4]. The 4-bromophenyl group provides a handle for further fine-tuning of physicochemical properties through cross-coupling while retaining the CB1-active sulfonylpiperazine pharmacophore.

Quote Request

Request a Quote for 2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.